3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate is a synthetic organic compound that belongs to the class of cinnamate derivatives. These compounds are known for their diverse applications in various fields, including cosmetics, pharmaceuticals, and materials science. The structure of this compound features a chromenone core linked to a cinnamate moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The initial step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl methanol.
Esterification: The intermediate is then subjected to esterification with cinnamic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
UV Protection: The compound absorbs UV radiation, preventing damage to skin cells and reducing the risk of skin cancer.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxycinnamic Acid: Shares similar antioxidant and anti-inflammatory properties but lacks the chromenone core.
Ferulic Acid: Another cinnamate derivative with strong antioxidant activity, commonly used in skincare products.
Sinapic Acid: Known for its antioxidant and anti-inflammatory effects, similar to 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate.
Uniqueness
This compound is unique due to its combined chromenone and cinnamate structure, which imparts enhanced UV-absorbing properties and potential therapeutic benefits. Its dual functionality makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O6/c1-29-22-12-9-18(14-24(22)30-2)21-16-31-23-15-19(10-11-20(23)26(21)28)32-25(27)13-8-17-6-4-3-5-7-17/h3-16H,1-2H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMXHYFHHPERCA-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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